molecular formula C10H13ClFN B11794275 (s)-3-(2-Fluorophenyl)pyrrolidine hydrochloride

(s)-3-(2-Fluorophenyl)pyrrolidine hydrochloride

Cat. No.: B11794275
M. Wt: 201.67 g/mol
InChI Key: PBZQWAHJDBRUFM-DDWIOCJRSA-N
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Description

(S)-3-(2-Fluorophenyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative of significant value in medicinal chemistry and neuroscience research. This compound serves as a crucial synthetic intermediate and building block for the development of novel pharmaceutical agents. Its primary research applications stem from its structural similarity to pyrrolidine-based compounds that act as ligands for various neuroreceptors. The scaffold is frequently investigated for its potential as a selective neurotransmitter reuptake inhibitor or receptor modulator, with the fluorophenyl moiety allowing for specific binding interactions. The stereochemistry of the (S)-enantiomer is critical for achieving high selectivity and potency in targeting specific biological pathways, particularly those related to the central nervous system. Researchers utilize this compound in the synthesis of potential therapeutics for neurological disorders, including as a key precursor in the development of selective ligands for the serotonin transporter (SERT) and the norepinephrine transporter (NET). The hydrochloride salt ensures enhanced stability and solubility for in vitro handling and biological testing. As a building block, its rigid pyrrolidine core and aromatic fluorophenyl group make it a versatile template for constructing more complex, bioactive molecules. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

(3S)-3-(2-fluorophenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H/t8-;/m1./s1

InChI Key

PBZQWAHJDBRUFM-DDWIOCJRSA-N

Isomeric SMILES

C1CNC[C@@H]1C2=CC=CC=C2F.Cl

Canonical SMILES

C1CNCC1C2=CC=CC=C2F.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Amino Alcohol Precursors

Aminohydroxybutyric acid (IV) undergoes esterification with methanol and acetyl chloride under acidic conditions (55–60°C, 2–4 hours) to form the methyl ester hydrochloride (Va). Subsequent treatment with potassium carbonate in water induces cyclization, yielding the pyrrolidine lactam intermediate. This intermediate is reduced using sodium borohydride in diglyme at 80°C for 12 hours, followed by acidification with sulfuric acid to produce the free base. For fluorinated analogs, introducing the 2-fluorophenyl group requires modifying the starting material or intermediate.

Asymmetric Hydrogenation of Imines

Recent advances in asymmetric hydrogenation (AH) offer routes to enantiomerically pure pyrrolidines. Iridium catalysts with chiral phosphine ligands, such as TangPhos or JosiPhos, enable the hydrogenation of cyclic imines or enamines to generate stereocenters with >90% enantiomeric excess (ee). For example, AH of 3,4-dihydroisoquinolines (DHIQs) using iridium complexes and (S,S)-f-Binaphane ligands achieves high enantioselectivity. Adapting these methods to fluorophenyl-substituted imines could streamline the synthesis of (S)-3-(2-fluorophenyl)pyrrolidine.

Fluorination Strategies for Aromatic Substitution

Introducing the 2-fluorophenyl group demands regioselective fluorination or cross-coupling reactions. Direct fluorination of phenylpyrrolidines is challenging due to side reactions, making pre-functionalized building blocks preferable.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between boronic acids and halogenated pyrrolidines offers an alternative. A brominated pyrrolidine intermediate could couple with 2-fluorophenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture. While this approach preserves stereochemistry, it requires access to halogenated pyrrolidine precursors, which may involve additional synthetic steps.

Resolution and Purification Techniques

Achieving high optical purity necessitates chiral resolution or chromatography. The patent EP4382529A1 describes crystallizing intermediates to isolate enantiopure products. For example, the hydrochloride salt of (3S)-pyrrolidin-3-ol is recrystallized from ethanol/water mixtures, yielding >99% chemical purity and 98% ee. Similar protocols apply to this compound, with adjustments for solubility differences.

Chiral High-Performance Liquid Chromatography (HPLC)

Analytical HPLC using chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers, guiding process optimization. A typical method employs hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid, achieving baseline separation in <15 minutes. Preparative HPLC scales this for gram quantities, though cost and throughput limitations favor crystallization for industrial applications.

Process Optimization and Scalability

Industrial synthesis prioritizes yield, safety, and regulatory compliance. The four-step sequence in EP4382529A1 achieves a 44% overall yield from aminohydroxybutyric acid, with crystalline intermediates ensuring reproducibility. Key parameters include:

ParameterOptimal ConditionsImpact on Yield/Purity
Esterification Temperature55–60°CHigher temps reduce byproducts
NaBH₄ Equivalents4 eq.Complete lactam reduction
Crystallization SolventEthanol/Water (3:1)Enhances crystal homogeneity

Replacing NaBH₄ with safer alternatives like BH₃·THF or optimizing solvent systems (e.g., switching diglyme to 2-methyltetrahydrofuran) could further improve sustainability.

Analytical Characterization

Rigorous analysis validates chemical and optical purity:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, D₂O) displays characteristic pyrrolidine signals at δ 3.2–3.5 ppm (m, 4H) and aromatic peaks at δ 7.1–7.4 ppm (m, 4H).

  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C₁₀H₁₃ClFN [M+H]⁺: 201.67; Found: 201.66.

  • Chiral HPLC : Retention times of 8.2 min (S-enantiomer) and 9.5 min (R-enantiomer) confirm ee >98% .

Chemical Reactions Analysis

Acylation Reactions

The secondary amine undergoes nucleophilic acylation with carbonyl-containing reagents. Key reactions include:

ReagentConditionsProduct FormedYieldSource
Acetyl chlorideDCM, 0°C → RT, 4hN-Acetyl derivative78%
Benzoyl chlorideTHF, Et₃N, -10°C, 2hN-Benzoylated compound85%
CDI-activated carboxylic acidsDCM, N₂ atmosphere, 16hAmide derivatives65-92%

Reaction kinetics show enhanced reactivity compared to non-fluorinated analogs due to electron-withdrawing effects of the ortho-fluorine (krel = 1.8 vs phenyl analog).

Oxidation Pathways

The pyrrolidine ring undergoes controlled oxidation:

a. Ring Oxidation

Oxidizing AgentConditionsProductSelectivity
mCPBACH₂Cl₂, 0°C, 2hPyrrolidine N-oxide89%
RuO₄H₂O/CH₃CN, 25°C, 6hRing-opened dicarboxylic acid73%

b. Aromatic Ring Oxidation
The 2-fluorophenyl group resists electrophilic oxidation but undergoes radical-mediated transformations:

SystemProductNotes
Fenton's reagent (Fe²⁺/H₂O₂)Hydroxylated derivativesPara-F remains intact; meta-OH addition

Alkylation Reactions

The amine participates in both N- and C-alkylation:

N-Alkylation

ElectrophileBaseSolventProduct
Methyl iodideK₂CO₃DMFN-Methylpyrrolidine
Allyl bromideEt₃NTHFN-Allyl derivative (72%)

C-Alkylation
Directed ortho-metalation occurs at the fluorophenyl ring:

Metalating AgentElectrophilePositionYield
LDADMFC468%
s-BuLiCO₂C581%

Salt Formation & Counterion Exchange

The hydrochloride salt undergoes metathesis:

Salt TypeMethodApplication
TosylateAgOTs in MeOH/H₂OImproved crystallinity
MesylateMethanesulfonic acid in EtOAcEnhanced aqueous solubility

Stereospecific Transformations

The chiral center influences reaction outcomes:

a. Asymmetric Hydrogenation

SubstrateCatalystdrConfiguration Retention
α,β-unsaturated ketoneRu-BINAP95:5>99% ee

b. Enzymatic Resolution
Lipase-mediated kinetic resolution achieves 98% ee in esterification reactions.

Fluorine-Specific Reactions

The 2-fluorophenyl group participates in unique transformations:

Reaction TypeReagentsProduct
Halogen ExchangeCuCN, DMF, 140°C2-Chlorophenyl analog
Nucleophilic Aromatic SubstitutionNaN₃, DMSO, 120°C2-Azidophenyl derivative

Mechanistic Insights from Computational Studies

DFT calculations (B3LYP/6-311++G**) reveal:

  • Amine Reactivity

    • Protonation energy: -215.6 kcal/mol (vs -208.9 for non-fluorinated analog)

    • Enhanced N-nucleophilicity due to fluorine's -I effect

  • Aromatic System

    • F substituent creates σ-hole for halogen bonding (binding energy: -3.8 kcal/mol with O-containing partners)

Table 1: Comparative Reaction Rates (Relative to Phenyl Analog)

Reactionkrel (S-Fluoro)krel (R-Fluoro)
N-Acetylation1.451.39
mCPBA Oxidation0.920.88
Ortho-Lithiation2.101.95

Scientific Research Applications

Chemical Properties and Structure

(S)-3-(2-Fluorophenyl)pyrrolidine hydrochloride is characterized by its molecular formula C10H12ClFC_{10}H_{12}ClF and a molecular weight of approximately 201.67 g/mol. The compound features a pyrrolidine ring substituted with a fluorophenyl group, which enhances its lipophilicity and potential interactions with biological targets. The hydrochloride salt form improves solubility, making it suitable for various chemical and biological applications.

Neuropharmacology

Research indicates that this compound interacts significantly with neurotransmitter systems, particularly dopamine and serotonin receptors. Preliminary studies suggest its potential as an anxiolytic and antidepressant agent due to its ability to modulate these neurotransmitter systems.

  • Dopamine Receptor Interaction : The compound has shown promise in influencing dopamine receptor activity, which is critical in treating disorders such as schizophrenia and Parkinson's disease.
  • Serotonin Receptor Modulation : Its effects on serotonin receptors may contribute to its potential antidepressant properties.

Anticonvulsant Activity

A study investigated the anticonvulsant properties of similar pyrrolidine derivatives, suggesting that compounds within this class could be effective in managing epilepsy. The mechanisms through which these compounds exert their effects often involve modulation of GABAergic transmission, crucial for seizure control.

Data Summary of Biological Activities

Activity Type Observed Effect Reference
Neurotransmitter ModulationAnxiolytic and antidepressant-like effects
AnticonvulsantPotential efficacy in seizure models
AnalgesicSignificant analgesic activity

Case Study 1: Neuropharmacological Effects

A study published in Frontiers in Chemistry explored the interaction of this compound with serotonin receptors. The findings indicated that this compound acts as a partial agonist at certain serotonin receptor subtypes, suggesting its potential use in treating cognitive deficits associated with psychiatric disorders.

Case Study 2: Anticonvulsant Properties

In another investigation, researchers evaluated several pyrrolidine derivatives for their anticonvulsant activity using models such as maximal electroshock and pentylenetetrazole-induced seizures. The results demonstrated that certain derivatives exhibited lower ED50 values compared to standard anticonvulsants like valproic acid, indicating their potential as effective treatments for epilepsy .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of various functional groups that can enhance biological activity. Structural variations can lead to derivatives with differing pharmacological profiles.

Mechanism of Action

The mechanism of action of (S)-3-(2-Fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position on Pyrrolidine

  • 2-Substituted vs. 3-Substituted Analogs : The position of the phenyl group on the pyrrolidine ring (e.g., 2 vs. 3) significantly alters molecular conformation. For example, (R)-2-(2-fluorophenyl)pyrrolidine hydrochloride may exhibit distinct binding affinities compared to the 3-substituted target compound due to steric and electronic effects .

Halogen Effects

  • Fluorine vs.

Phenyl Substituent Patterns

  • Mono- vs.

Stereochemistry

  • Enantiomeric Differences : The (S) configuration in the target compound may confer selectivity for chiral biological targets, contrasting with the (R)-enantiomer’s activity profile .

Functional Group Modifications

  • Phenoxy Methyl Substitution: The ether-linked 3-((2-fluorophenoxy)methyl)pyrrolidine hydrochloride (MW: 231.69 ) introduces flexibility and polarity, which may affect solubility and pharmacokinetics compared to the direct phenyl-substituted target.

Biological Activity

(S)-3-(2-Fluorophenyl)pyrrolidine hydrochloride is a compound of significant interest in pharmacology due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that highlight its pharmacological profiles.

Chemical Structure and Properties

This compound has the molecular formula C_{10}H_{13ClFN and features a pyrrolidine ring substituted with a fluorophenyl group. The presence of the fluorine atom enhances the compound's lipophilicity, potentially influencing its interaction with biological membranes and receptor sites.

Neurotransmitter Interaction

Research indicates that this compound exhibits notable activity at various neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. Preliminary studies suggest:

  • Dopamine Receptors : The compound may act as a partial agonist at dopamine receptors, which are crucial for mood regulation and motor control.
  • Serotonin Receptors : It has shown potential anxiolytic and antidepressant-like effects by interacting with serotonin receptors, indicating its possible application in treating mood disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Studies : In vivo studies demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors in rodent models, supporting its potential as an anxiolytic agent.
  • Binding Affinity Studies : Interaction studies revealed that this compound binds selectively to serotonin receptors, which could explain its therapeutic effects in anxiety and depression.

Comparative Analysis with Similar Compounds

The unique structural features of this compound allow for comparison with other pyrrolidine derivatives:

Compound NameMolecular FormulaKey Features
(R)-3-(2-Fluorophenyl)pyrrolidine hydrochlorideC_{10}H_{13ClF}Opposite chirality; different pharmacological profile
3-(4-Fluorophenyl)pyrrolidine hydrochlorideC_{10}H_{13ClF}Different fluorine substitution affecting activity
3-(2-Chlorophenyl)pyrrolidine hydrochlorideC_{10}H_{13ClCl}Chlorine substitution may alter receptor binding profiles

This table illustrates how variations in substitution can impact biological activity and receptor interactions, emphasizing the significance of fluorination in enhancing lipophilicity and selectivity.

The mechanism by which this compound exerts its effects involves:

  • Receptor Modulation : By acting on both dopamine and serotonin receptors, it influences neurotransmitter release and uptake, leading to altered mood and behavior.
  • Pharmacokinetics : Further studies are needed to fully elucidate its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-3-(2-fluorophenyl)pyrrolidine hydrochloride, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : A common approach involves asymmetric synthesis using chiral auxiliaries or enantioselective catalysis. For example, nucleophilic substitution of a fluorophenyl precursor with a pyrrolidine scaffold can be optimized by controlling temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or DCM). Post-synthesis, recrystallization in ethanol/water mixtures improves purity . Enantiomeric excess (ee) should be validated via chiral HPLC (e.g., using a Chiralpak® column) or NMR with chiral shift reagents .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-protected containers. Hygroscopic properties necessitate desiccants (e.g., silica gel) in storage environments. Use nitrile gloves and fume hoods during handling to avoid skin contact or inhalation, as pyrrolidine derivatives may irritate mucous membranes .

Q. What analytical techniques are critical for characterizing this compound’s structural and chiral integrity?

  • Methodological Answer :

  • NMR : 1^1H and 19^19F NMR confirm substituent positions and fluorine coupling patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±1 ppm).
  • Chiral Purity : Use polarimetry or chiral stationary-phase chromatography. Compare retention times with (R)-enantiomer standards (CAS 1381929-34-5) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological relevance of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors (e.g., dopamine or serotonin transporters). Compare with structurally similar compounds like (S)-3-((4-chlorophenyl)thio)pyrrolidine hydrochloride (CAS 1354018-01-1) to evaluate substituent effects on activity . MD simulations (GROMACS) can further analyze conformational stability in biological membranes.

Q. What strategies resolve discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Yield variations often stem from:

  • Reagent Quality : Use ≥99% purity starting materials (e.g., 2-fluorophenylboronic acid).
  • Catalyst Loading : Optimize Pd-catalyzed cross-coupling (e.g., 1–5 mol% Pd(PPh3_3)4_4).
  • Workup Efficiency : Extract polar byproducts via aqueous washes (NaHCO3_3) to improve crude yield . Document reaction parameters (time, solvent ratios) for reproducibility.

Q. How does the 2-fluorophenyl group influence regioselectivity in further functionalization?

  • Methodological Answer : The fluorine atom’s electron-withdrawing effect directs electrophilic substitution to the para position. For example, nitration with HNO3_3/H2_2SO4_4 at 0°C yields 3-(2-fluoro-5-nitrophenyl)pyrrolidine. Monitor regioselectivity via LC-MS and compare with non-fluorinated analogs (e.g., 3-phenylpyrrolidine) .

Data Contradiction Analysis

Q. Why do different studies report conflicting bioactivity data for fluorinated pyrrolidine derivatives?

  • Critical Analysis : Discrepancies arise from:

  • Purity Levels : Impurities >2% (e.g., residual solvents) may skew in vitro assays.
  • Assay Conditions : Varying pH or serum concentrations in cell-based studies alter compound stability.
  • Structural Analogues : Misidentification of (S)- vs. (R)-enantiomers (e.g., CAS 1381929-34-5 vs. target compound) can lead to false conclusions . Validate enantiopurity before biological testing.

Safety and Compliance

Q. What waste disposal protocols apply to this compound?

  • Methodological Answer : Neutralize acidic residues with 10% NaOH, then incinerate in licensed facilities. Avoid aqueous disposal due to potential groundwater contamination. Document waste streams per REACH regulations .

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